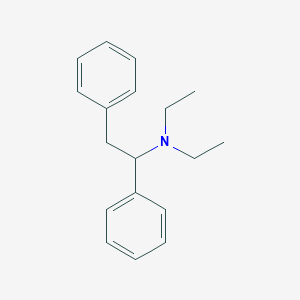
N,N-diethyl-1,2-diphenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-1,2-diphenylethanamine is an organic compound with the molecular formula C18H23N
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-1,2-diphenylethanamine typically involves the reaction of diphenylmethane with diethylamine under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow process, which allows for large-scale production. The process involves the continuous addition of reactants and the removal of by-products to ensure a consistent and efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-1,2-diphenylethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of diphenylmethanol or other oxidized derivatives.
Reduction: Reduction reactions can produce N,N-diethyl-1,2-diphenylethanol or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives of the compound.
Scientific Research Applications
N,N-Diethyl-1,2-diphenylethanamine has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and signaling pathways.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
N,N-Diethyl-1,2-diphenylethanamine is structurally similar to other phenethylamine derivatives, such as N,N-dimethyl-1,2-diphenylethanamine and N,N-diethylethylenediamine. it has unique properties and applications that distinguish it from these compounds. For example, its larger molecular size and different functional groups may result in different reactivity and biological activity compared to its analogs.
Comparison with Similar Compounds
N,N-Dimethyl-1,2-diphenylethanamine
N,N-Diethylethylenediamine
Properties
Molecular Formula |
C18H23N |
|---|---|
Molecular Weight |
253.4 g/mol |
IUPAC Name |
N,N-diethyl-1,2-diphenylethanamine |
InChI |
InChI=1S/C18H23N/c1-3-19(4-2)18(17-13-9-6-10-14-17)15-16-11-7-5-8-12-16/h5-14,18H,3-4,15H2,1-2H3 |
InChI Key |
JGEZGZXJQRJTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


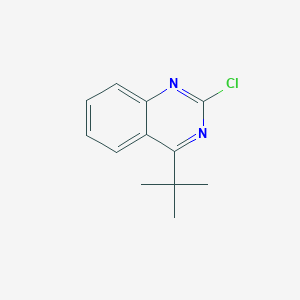
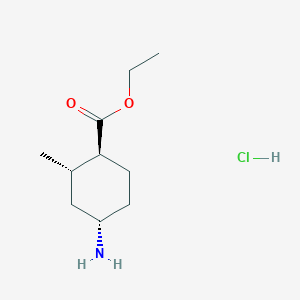
![4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;cobalt;tetrafluoroborate](/img/structure/B15359009.png)
![2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1-methyl-quinolin-8-ol](/img/structure/B15359017.png)
![1-Propyne, 3-[(1-methylethyl)thio]-](/img/structure/B15359019.png)
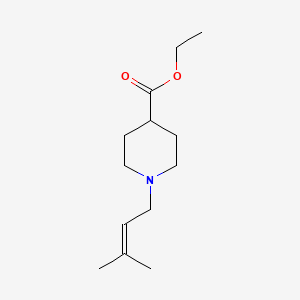
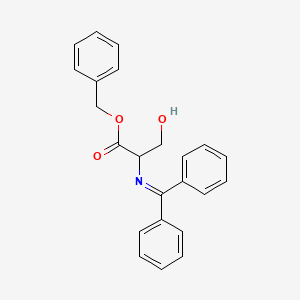
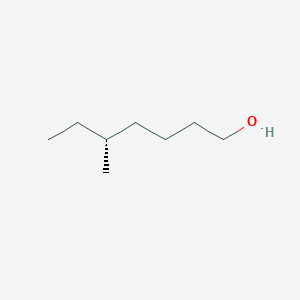
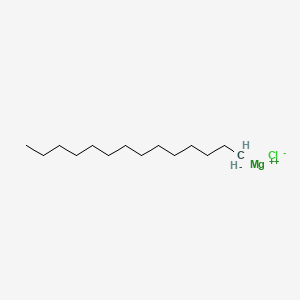
![(1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine;dihydrochloride](/img/structure/B15359047.png)
![[4-Amino-2-(trifluoromethyl)phenyl]methyl acetate](/img/structure/B15359066.png)


![6-[3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15359097.png)
